2-(2-Ethylcyclopropyl)acetic acid
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Overview
Description
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The linear formula for this compound is C7H12O2 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.Scientific Research Applications
Synthetic Routes and Reactivity
Ethyl cyclopropylidene acetate, an analog of 2-(2-Ethylcyclopropyl)acetic acid, is synthesized via an acid-catalyzed Wittig reaction. It serves as an equivalent to senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes, showcasing its utility in synthetic organic chemistry (Spitzner & Swoboda, 1986). The cyclopropane acetic acid ethyl esters, related to this compound, are synthesized from cyclopropyl alkyl ketones through a reaction with lead (IV) acetate in triethyl orthoformate, highlighting a convenient one-step process for preparing these compounds (Nongkhlaw et al., 2005).
Biochemical Applications and Plant Growth
Ethylene and Plant Growth Regulation
1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene related to this compound, is known to increase under biotic and abiotic stress in plants. ACC deaminase-producing beneficial rhizobacteria can degrade ACC, reducing stress-induced ethylene, thus enhancing plant growth, membrane stability, and biochemical parameters in Panicum maximum under stress conditions. These findings demonstrate the potential application of compounds related to this compound in agriculture and bioethanol production (Tiwari et al., 2018).
Safety and Hazards
The safety information available indicates that 2-(2-Ethylcyclopropyl)acetic acid may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that acetic acid and its derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Acetic acid, a related compound, is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
For instance, acetic acid is a key molecule in metabolism, linking nutrient balance and cellular stress responses with gene transcription and protein function . Acetic acid is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid and its derivatives are known to have various effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethylcyclopropyl)acetic acid. For instance, the presence of acetic acid in aqueous forms can pose significant problems due to its acidic nature . The separation of acetic acid from its water phase is challenging, even though the boiling points are relatively distinct .
Biochemical Analysis
Biochemical Properties
2-(2-Ethylcyclopropyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain carboxylase enzymes, facilitating the formation of intermediate compounds in metabolic pathways. The interactions between this compound and these biomolecules are typically characterized by the formation of transient complexes, which can influence the rate and outcome of biochemical reactions .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid homeostasis. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways or cellular damage. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate compounds that participate in broader metabolic networks. This compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its bioavailability and activity within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its localization within the cell .
Properties
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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